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Compound of Interest

2',31,41’51, 61_
Compound Name:
Pentafluoroacetophenone

Cat. No.: B147381

An In-depth Technical Guide to 2',3',4',5',6'-Pentafluoroacetophenone for Researchers and
Drug Development Professionals

Introduction

2'3',4',5',6'-Pentafluoroacetophenone is a highly fluorinated aromatic ketone that serves as a
crucial building block in various scientific and industrial fields. Its unique chemical properties,
stemming from the presence of five fluorine atoms on the phenyl ring, make it an invaluable
intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
The strong electron-withdrawing nature of the fluorine atoms enhances the compound's
electrophilic character, facilitating a range of chemical reactions.[1] This guide provides a
comprehensive overview of its chemical structure, properties, synthesis, and applications, with
a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of 2',3',4',5',6'-Pentafluoroacetophenone is characterized by an
acetophenone core where the phenyl group is fully substituted with fluorine atoms.

IUPAC Name: 1-(2,3,4,5,6-pentafluorophenyl)ethan-1-one[2]

SMILES: CC(=0)C1=C(F)C(F)=C(F)C(F)=C1F[2]
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Figure 1: Chemical Structure of 2',3',4',5',6'-Pentafluoroacetophenone.

Physicochemical Properties

The physical and chemical properties of 2',3',4',5',6'-Pentafluoroacetophenone are
summarized in the table below. This data is essential for its handling, storage, and application
in experimental settings.
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Property Value Reference
Molecular Formula CsHsFsO [2][3]
Molecular Weight 210.10 g/mol

Clear colorless to pale yellow
Appearance o [1]

liquid
Boiling Point 130-131 °C
Density 1.476 g/mL at 25 °C

Refractive Index

n20/D 1.4366

Flash Point

66 °C (150.8 °F) - closed cup

CAS Number

652-29-9

[2](3]

Experimental Protocols

Synthesis

A common method for the synthesis of 2',3",4',5',6'-Pentafluoroacetophenone is through the

Friedel-Crafts acetylation of pentafluorobenzene. The following is a generalized experimental

protocol based on this reaction.

Reaction: Pentafluorobenzene + Acetyl Chloride - 2',3',4',5',6'-Pentafluoroacetophenone +

HCI

Materials:

Acetyl chloride

e Ice

Pentafluorobenzene

Anhydrous aluminum chloride (AICI3)

Dry dichloromethane (DCM) as solvent
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» Concentrated hydrochloric acid (HCI)
e Anhydrous sodium sulfate
Procedure:

e A suspension of anhydrous aluminum chloride in dry dichloromethane is prepared in a flask
and cooled in an ice/water bath.

o Acetyl chloride in dry dichloromethane is added dropwise to the cooled suspension over a
period of 15 minutes.

« After stirring for an additional 10 minutes, a solution of pentafluorobenzene in dry
dichloromethane is added dropwise over 30 minutes.

e The reaction mixture is stirred at ambient temperature for 24 hours.

e The reaction mixture is then carefully poured onto a mixture of ice and concentrated
hydrochloric acid.

e The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

e The combined organic layers are washed, dried over anhydrous sodium sulfate, and the
solvent is removed under reduced pressure to yield the crude product.

e The crude 2',3',4',5",6'-Pentafluoroacetophenone can be further purified by distillation.
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Figure 2: General workflow for the synthesis of 2',3",4',5',6'-Pentafluoroacetophenone.
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Analytical Methods

The characterization and purity assessment of 2',3',4',5',6'-Pentafluoroacetophenone are
typically performed using standard analytical techniques.

e Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >98%
is commonly reported.[1]

o Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic
functional groups.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and °F NMR are used to
elucidate the chemical structure.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Applications in Research and Drug Development

2',3',4',5',6'-Pentafluoroacetophenone is a versatile reagent with significant applications in
medicinal chemistry and drug design.[1] The incorporation of fluorine atoms into drug
candidates can enhance their metabolic stability, bioavailability, and binding affinity.[1]

Key applications include:

o Synthesis of Fluorinated Compounds: It serves as a primary building block for creating a
wide range of fluorinated molecules for pharmaceutical and agrochemical applications.[1]

o Asymmetric Synthesis: It has been used in the asymmetric synthesis of chiral alcohols using
ketoreductases.

o Precursor for Advanced Materials: It is a precursor for the synthesis of fluorinated polymers
and coatings that exhibit high thermal stability and chemical resistance.[1]
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Figure 3: Logical relationship of 2',3',4',5",6'-Pentafluoroacetophenone in drug development.

Conclusion

2',3',4',5',6'-Pentafluoroacetophenone is a key chemical intermediate with significant utility in
organic synthesis, particularly for the development of new pharmaceuticals and advanced
materials. Its highly fluorinated structure imparts unique reactivity and provides a pathway to
novel compounds with enhanced properties. The information and protocols provided in this
guide are intended to support researchers and professionals in leveraging the potential of this

versatile compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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